REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([N+:21]([O-:22])=[O:23])[c:5]([C:6]#[N:7])[cH:8][cH:9][c:10]1[O:11][CH2:12][CH2:13][CH2:14][N:15]1[CH2:16][CH2:17][O:18][CH2:19][CH2:20]1.[CH3:25][C:26](=[O:27])[OH:28].[Fe:29].[OH2:24]>>[CH3:1][O:2][c:3]1[c:4]([NH2:21])[c:5]([C:6]#[N:7])[cH:8][cH:9][c:10]1[O:11][CH2:12][CH2:13][CH2:14][N:15]1[CH2:16][CH2:17][O:18][CH2:19][CH2:20]1
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Name
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COc1c(OCCCN2CCOCC2)ccc(C#N)c1[N+](=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c(OCCCN2CCOCC2)ccc(C#N)c1[N+](=O)[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Fe]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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COc1c(OCCCN2CCOCC2)ccc(C#N)c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |